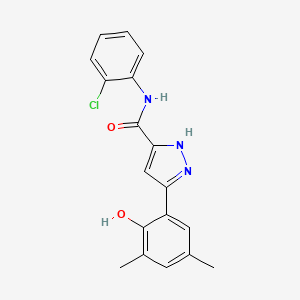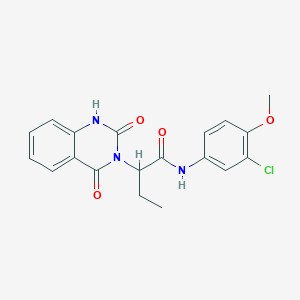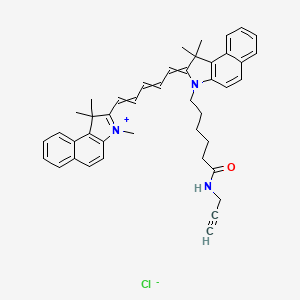
3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring, a thiazole ring, and a fluorophenyl group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the thiazole ring through a Hantzsch thiazole synthesis, which includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a green solvent like ethanol . The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, influencing cellular processes. For instance, it has been shown to possess a potent triple-acting PPARα, -γ, and -δ agonist profile . This means it can modulate the activity of peroxisome proliferator-activated receptors, which play a crucial role in regulating metabolism and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2-(4-fluorophenyl)-6-methyl-3-thiazole analogues
- Fluorinated pyridines
Uniqueness
What sets 3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide apart from similar compounds is its unique combination of a pyrazole ring, a thiazole ring, and a fluorophenyl group. This structure provides it with distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C22H19FN4OS |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H19FN4OS/c1-14-20(29-22(25-14)16-7-9-17(23)10-8-16)18-13-19(27-26-18)21(28)24-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,24,28)(H,26,27) |
Clave InChI |
LTDZNOZKGFZPGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=CC(=NN3)C(=O)NCCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14103902.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103906.png)
![1-(3,4-Dimethoxyphenyl)-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103912.png)
![2-(1,3-dimethyl-8-{[(4-methylphenyl)amino]methyl}-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B14103919.png)


![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B14103962.png)
![N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B14103969.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14103986.png)
![1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103996.png)

![[4-[4-(3-Chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B14104009.png)

